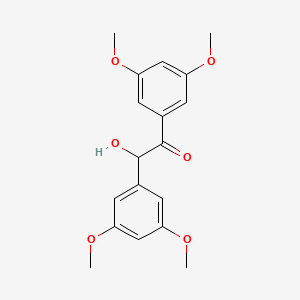
(1S)-1-Cyanooctyl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-Cyanooctyl propanoate is an organic compound characterized by the presence of a cyano group (-CN) attached to an octyl chain, which is further esterified with propanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Cyanooctyl propanoate typically involves the esterification of (1S)-1-cyanooctanol with propanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-Cyanooctyl propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (1S)-1-cyanooctanol and propanoic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the cyano group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: (1S)-1-Cyanooctanol and propanoic acid.
Reduction: (1S)-1-Aminooctyl propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1S)-1-Cyanooctyl propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific molecular pathways.
Materials Science: It can be utilized in the design of novel materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (1S)-1-Cyanooctyl propanoate involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The ester group can also undergo hydrolysis, releasing the active (1S)-1-cyanooctanol, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-Cyanooctyl propanoate: The enantiomer of (1S)-1-Cyanooctyl propanoate, differing in the spatial arrangement of atoms.
(1S)-1-Cyanohexyl propanoate: A similar compound with a shorter alkyl chain.
(1S)-1-Cyanooctyl acetate: A similar compound with an acetate ester instead of a propanoate ester.
Uniqueness
This compound is unique due to its specific combination of a cyano group and a propanoate ester, which imparts distinct chemical reactivity and potential applications. Its stereochemistry (1S) also plays a crucial role in its interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
154916-06-0 |
|---|---|
Molekularformel |
C12H21NO2 |
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
[(1S)-1-cyanooctyl] propanoate |
InChI |
InChI=1S/C12H21NO2/c1-3-5-6-7-8-9-11(10-13)15-12(14)4-2/h11H,3-9H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
FANCGNNJNWWANW-NSHDSACASA-N |
Isomerische SMILES |
CCCCCCC[C@@H](C#N)OC(=O)CC |
Kanonische SMILES |
CCCCCCCC(C#N)OC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B15162400.png)
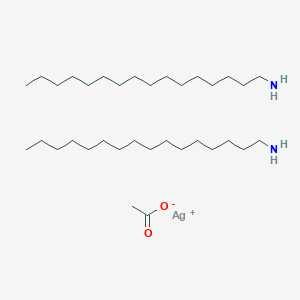
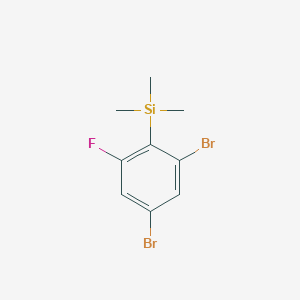
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B15162414.png)
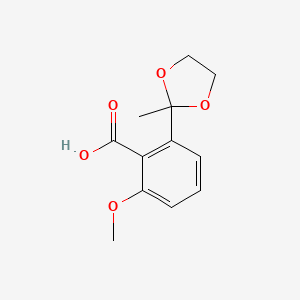
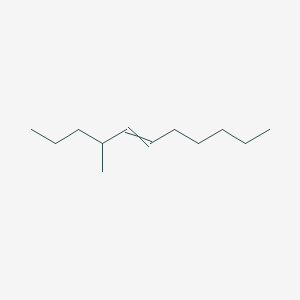
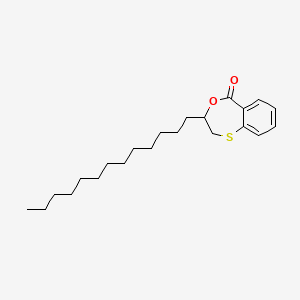

![Acetamide, 2,2,2-trifluoro-N-[4-(phenylamino)phenyl]-](/img/structure/B15162437.png)
![Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide](/img/structure/B15162456.png)
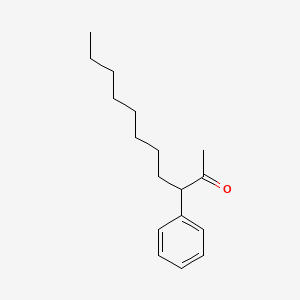
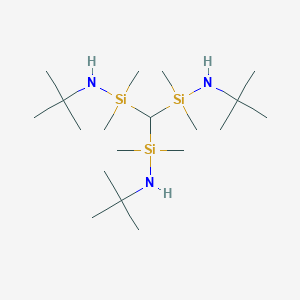
![1,3-Bis[4-(diphenylamino)phenyl]azulene](/img/structure/B15162479.png)
